N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features, including a methoxybenzyl group, a thiophen-2-ylsulfonyl group, and an oxazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the oxazinan ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the oxazinan derivative reacts with 2-methoxybenzyl chloride.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The presence of the oxazinan ring and sulfonyl group suggests potential interactions with biological targets.
Medicine
Medicinally, this compound could be explored for its pharmacological properties. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl and thiophen-2-ylsulfonyl groups could facilitate binding to hydrophobic pockets, while the oxazinan ring might interact with polar residues.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxybenzyl)-N2-(methyl)oxalamide: Lacks the thiophen-2-ylsulfonyl and oxazinan groups, making it less complex.
N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: Similar structure but with a phenylsulfonyl group instead of thiophen-2-ylsulfonyl.
Uniqueness
N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophen-2-ylsulfonyl group, in particular, distinguishes it from other similar compounds, potentially enhancing its interaction with specific molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-15-7-3-2-6-14(15)12-20-18(23)19(24)21-13-16-22(9-5-10-28-16)30(25,26)17-8-4-11-29-17/h2-4,6-8,11,16H,5,9-10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXROMATGSLYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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